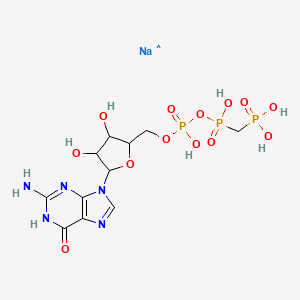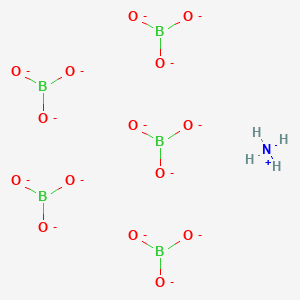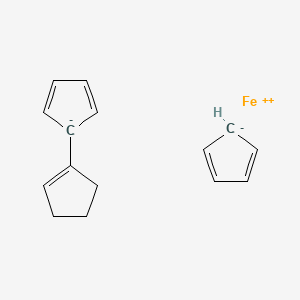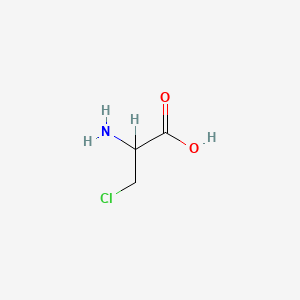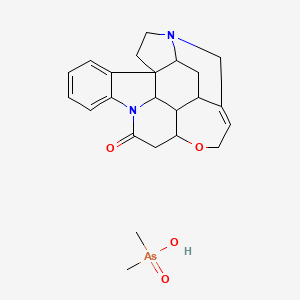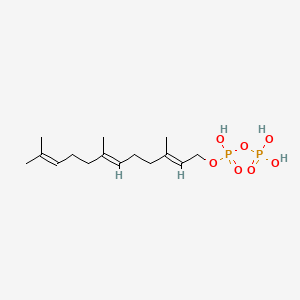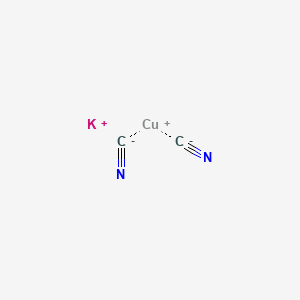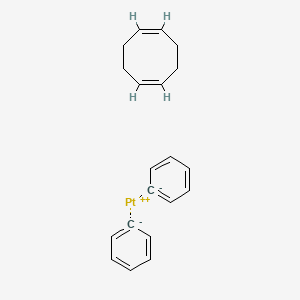
Diphenyl(1,5-cyclooctadiene)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of platinum(II) complexes often involves the coordination of platinum with organic ligands to form stable complexes. For instance, the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate results in the formation of products with the carbene moiety inserted into the Pt-Cl bonds, showcasing the reactivity and versatility of platinum(II) in forming complex structures (Ferguson et al., 1992).
Molecular Structure Analysis
The molecular structures of platinum(II) complexes reveal diverse coordination geometries and bonding patterns. For example, the structure of certain platinum(II) complexes has been elucidated through crystallography, showing how ligands like cyclooctadiene can interact with platinum to form unique coordination environments (Canziani et al., 1984).
Chemical Reactions and Properties
Platinum(II) complexes participate in various chemical reactions, demonstrating a wide range of reactivities. For instance, the reactions of platinum(II) complexes with acetylenes have been studied, highlighting the potential for synthesizing novel organometallic compounds (Canziani et al., 1984). Similarly, the reactivity of platinum-substituted ketenes shows how platinum(II) can engage in complex transformations (Bertani et al., 2002).
Physical Properties Analysis
The physical properties of platinum(II) complexes, such as luminescence and photochemical behavior, have been extensively studied. For example, the spectroscopic and photochemical properties of cyclooctadiene platinum complexes have been examined, revealing how the nature of substituents can influence reactivity and photophysical properties (Klein et al., 2001).
Chemical Properties Analysis
The chemical properties of platinum(II) complexes, including their catalytic activities and reactions with various ligands, are of significant interest. Studies have demonstrated the potential of platinum(II) complexes in catalysis and organometallic chemistry, highlighting their versatility and the impact of ligands on their chemical behavior (Nakamura et al., 2005).
Applications De Recherche Scientifique
Nanoparticle Research : Diphenylphosphinobutane (dppb) stabilized RuPt nanoparticles were prepared using Diphenyl(1,5-cyclooctadiene)platinum(II) as a precursor. These nanoparticles showed a ruthenium-rich core and a disordered shell containing both ruthenium and platinum, useful for catalytic reactions (Lara et al., 2013).
Structural and NMR Studies : The compound was used in the synthesis of Cp2Fe(PPh2)2PtPh2 and Cp2Fe(PPh2)2PtI2, which were characterized by various analytical and spectroscopic techniques, including single crystal X-ray diffraction (Colacot et al., 1998).
Cyclometalation Research : The compound was involved in the selective formation of benzylic mono- and bicyclometalated platinum(II) complexes, providing insights into the mechanism of sp3 C−H activation of the ligand (Boom et al., 1996).
Ligand Exchange Reactions : It was used in reactions with bis(diphenylphosphino)alkanes, leading to the formation of diphosphine-chelate diplatinum complexes, studied via single-crystal X-ray diffraction (Kotani et al., 1994).
Homogeneous Catalysts : Platinum(II)-crosslinked single-chain nanoparticles (PtII-SCNPs) were synthesized using the compound, demonstrating their application as recyclable homogeneous catalysts (Knöfel et al., 2017).
Synthesis of Organometallic Complexes : The compound was utilized in the synthesis of cyclooctadienemethylplatinum complexes, which were characterized by spectroscopy and reported crystal structures (Klein et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
benzene;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVUMOXWZYBTLY-PHFPKPIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12277-88-2 |
Source


|
| Record name | Diphenyl(1,5-cyclooctadiene)plantinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


